![molecular formula C20H17BrN2O4 B2638735 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1448060-09-0](/img/structure/B2638735.png)
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Description
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one, also known as BRD9876, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis Techniques : A variety of synthesis techniques have been employed to create chromene and quinoline derivatives with enhanced anti-proliferative activities against cancer cell lines. These methods include multi-component one-pot synthesis and molecular docking to determine binding affinities with proteins (Parveen et al., 2017).
- Antimicrobial and Antioxidant Activities : Chromen-4H-ones and their derivatives have been investigated for antimicrobial and antioxidant properties. Novel compounds synthesized from 7-hydroxy-3-pyrazolyl-chromen-4H-ones showed significant activities in these areas (Hatzade et al., 2008).
Anticancer Activities
- Anticancer and Antiproliferative Effects : Derivatives of 2H-chromen-2-one have been studied for their anticancer activities. Compounds synthesized via microwave irradiation showed potent antitumor activity against various cancer cell lines, demonstrating the potential for development as anticancer agents (El-Agrody et al., 2020).
Novel Compound Development
- Hybrid Systems Synthesis : Research into the synthesis of novel hybrid systems incorporating chromene moieties has been explored, demonstrating potential applications in creating compounds with improved bioavailability and pharmacological properties (Kanevskaya et al., 2022).
Electronic and Structural Analysis
- Electronic Transitions and Dye Synthesis : Studies have also focused on the electronic transitions in novel dye molecules based on chromen-4-yl phenyl compounds, contributing to the field of materials science and offering insights into the development of new dyes with specific properties (Skrypska et al., 2020).
properties
IUPAC Name |
3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4/c21-16-5-3-9-22-18(16)26-14-7-10-23(11-8-14)19(24)15-12-13-4-1-2-6-17(13)27-20(15)25/h1-6,9,12,14H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAAIKCTAHGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one |
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